4-Methoxy-1,3-dimethyl-1H-indole: A Comprehensive Technical Guide to Structure, Synthesis, and Pharmacological Utility
4-Methoxy-1,3-dimethyl-1H-indole: A Comprehensive Technical Guide to Structure, Synthesis, and Pharmacological Utility
Executive Summary
4-Methoxy-1,3-dimethyl-1H-indole (CAS: 300679-77-0) is a highly specialized heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry and drug discovery[1]. Characterized by an electron-donating methoxy group at the C4 position and methyl substitutions at both the N1 and C3 positions, this molecule is strategically designed to modulate physicochemical properties and metabolic stability. For drug development professionals, this scaffold is particularly valuable in the synthesis of serotonergic ligands, psychoplastogens, and novel therapeutics targeting the central nervous system (CNS). This whitepaper provides an authoritative, in-depth analysis of its structural chemistry, validated synthetic methodologies, and pharmacological relevance.
Structural Chemistry & Physicochemical Properties
The unique substitution pattern of 4-methoxy-1,3-dimethyl-1H-indole dictates its chemical behavior and biological utility.
-
C4-Methoxy Group: The oxygen atom acts as a strong electron-donating group via resonance, increasing the electron density of the indole ring. In biological systems, this moiety mimics the 4-hydroxyl group of psilocin, allowing it to act as a critical hydrogen bond acceptor within receptor binding pockets[2].
-
N1-Methylation: By replacing the indolic N-H proton with a methyl group, the molecule loses its hydrogen bond donor capacity. This modification significantly increases the lipophilicity (LogP) of the compound, which is a critical parameter for enhancing Blood-Brain Barrier (BBB) permeability in neuro-therapeutics[3].
-
C3-Methylation: The C3 position of the indole ring is notoriously susceptible to electrophilic attack and oxidative metabolism. Methylation at this site provides steric hindrance, blocking rapid metabolic degradation and stabilizing the core structure[4].
Table 1: Physicochemical Properties of 4-Methoxy-1,3-dimethyl-1H-indole
| Property | Value | Reference / Derivation |
| IUPAC Name | 4-Methoxy-1,3-dimethyl-1H-indole | Standard Nomenclature |
| CAS Registry Number | 300679-77-0 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molar Mass | 175.23 g/mol | Calculated |
| Appearance | Off-white to light brown crystalline solid | Extrapolated from 4-methoxyindole[3] |
| Computed LogP | ~2.8 | Extrapolated from 1,3-dimethylindole[4] |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 1 | Structural Analysis |
Synthetic Methodologies: N-Alkylation Workflow
The most direct and high-yielding route to synthesize 4-methoxy-1,3-dimethyl-1H-indole is the N-alkylation of the commercially available precursor, 4-methoxy-3-methyl-1H-indole. The following protocol outlines a self-validating system designed for high purity and mechanistic control.
Step-by-Step Protocol: N-Methylation via Indolide Anion
Causality & Mechanism: The addition of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) serves to deprotonate the weakly acidic indolic nitrogen (pKa ~16). Anhydrous conditions are critical because NaH reacts violently with water to form sodium hydroxide and hydrogen gas, which would destroy the reagent and pose a flammability hazard[3]. Upon deprotonation, the resulting indolide anion becomes highly nucleophilic. The subsequent dropwise addition of methyl iodide (MeI) facilitates a rapid SN2 substitution[3].
Materials:
-
4-Methoxy-3-methyl-1H-indole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Methyl Iodide (MeI, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Dissolve 4-methoxy-3-methyl-1H-indole in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Add NaH in small portions. Self-Validation Check: The evolution of hydrogen gas (bubbling) confirms active deprotonation. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the indolide anion.
-
Alkylation: Add MeI dropwise via syringe to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Reaction Monitoring (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc, 8:2). Self-Validation Check: The starting material will appear as a lower Rf spot due to its polar N-H bond. The successful formation of the N-methylated product is confirmed by the emergence of a distinct, higher Rf spot.
-
Quenching & Workup: Quench the reaction slowly with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield pure 4-methoxy-1,3-dimethyl-1H-indole.
Fig 1. Step-by-step N-methylation workflow for 4-Methoxy-1,3-dimethyl-1H-indole synthesis.
Pharmacological Relevance: The 4-Methoxyindole Core
In neuropharmacology, the 4-methoxyindole scaffold is heavily utilized in the design of serotonergic ligands, particularly those targeting the 5-HT₂A receptor. Compounds derived from this core, such as 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), demonstrate unique binding profiles compared to their 5-methoxy counterparts[5].
The structural modifications present in 4-methoxy-1,3-dimethyl-1H-indole offer specific pharmacological consequences:
-
Receptor Selectivity: While 5-MeO-DMT exhibits high affinity for both 5-HT₁A and 5-HT₂A receptors, shifting the methoxy group to the 4-position (as seen in 4-MeO-DMT) significantly reduces 5-HT₁A affinity while maintaining robust 5-HT₂A binding[5].
-
Psychoplastogenic Potential: Activation of the 5-HT₂A receptor by 4-substituted indoles triggers a Gq-coupled signaling cascade that promotes structural and functional neuroplasticity (dendritic arborization and synaptogenesis)[2].
Table 2: Comparative Pharmacological Impact of Indole Substitutions
| Scaffold Modification | Physicochemical Effect | Pharmacological Consequence |
| C4-Methoxy Substitution | Increases electron density of the indole ring. | Modulates 5-HT receptor affinity; mimics psilocin/ergot pharmacophores[2]. |
| N1-Methylation | Eliminates N-H hydrogen bond donor; increases LogP. | Enhances BBB permeability; alters 5-HT₁A vs 5-HT₂A selectivity[5]. |
| C3-Methylation | Steric hindrance at the reactive C3 position. | Prevents oxidative metabolism; stabilizes the indole core[4]. |
5-HT₂A Receptor Gq Signaling Pathway
When 4-methoxyindole derivatives bind to the orthosteric site of the 5-HT₂A receptor, they induce a conformational change that activates the Gq/11 protein. This leads to the stimulation of Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG, ultimately resulting in intracellular calcium release and the activation of Protein Kinase C (PKC)[2].
Fig 2. Gq-coupled 5-HT2A signaling pathway activated by 4-methoxyindole pharmacophores.
References
-
[1] 83696-95-1 | 4-Methoxy-3-methyl-1H-indole | BLD Pharm. bldpharm.com. 1
-
[3] A Comprehensive Technical Guide to 1-Cyclopropyl-4-methoxy-1H-indole: Synthesis, Properties, and Potential Biological Applications. benchchem.com. 3
-
[4] 1,3-Dimethylindole | C10H11N | CID 70130. nih.gov (PubChem). 4
-
[5] Application Notes and Protocols for the Synthesis of 4-Methoxy-DMT via Speeter. benchchem.com. 5
-
[2] Development of Non-Hallucinogenic Psychoplastogens. escholarship.org (UC Davis).2
